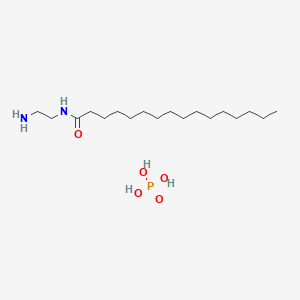
N-(2-Aminoethyl)palmitamide phosphate
Description
N-(2-Aminoethyl)palmitamide phosphate is an organophosphorus compound characterized by a palmitamide (C16 saturated fatty acid amide) backbone linked to a 2-aminoethyl group and a phosphate moiety. Its molecular formula is C₁₈H₃₈N₂O₄P (estimated based on structural analogs), with a molecular weight of approximately 392.5 g/mol.
Properties
CAS No. |
100021-82-7 |
|---|---|
Molecular Formula |
C18H41N2O5P |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)hexadecanamide;phosphoric acid |
InChI |
InChI=1S/C18H38N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17-16-19;1-5(2,3)4/h2-17,19H2,1H3,(H,20,21);(H3,1,2,3,4) |
InChI Key |
XORGSWPUTFUITJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
Other CAS No. |
100021-82-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Aminoethyl)stearamide Phosphate
Key Differences :
- Alkyl Chain Length : Stearamide (C18) vs. palmitamide (C16), resulting in a longer hydrophobic tail.
- Molecular Formula : C₂₀H₄₂N₂O₅P₃ (as reported for stearamide phosphate) vs. C₁₈H₃₈N₂O₄P for palmitamide phosphate .
- Physicochemical Properties :
- Higher molecular weight (424.55 g/mol for stearamide phosphate).
- Increased melting/boiling points due to longer alkyl chain.
Applications : Both compounds may serve as surfactants or lipid-based carriers, but the stearamide derivative’s extended chain could enhance lipid bilayer integration .
Bis(2-aminoethyl)amine Derivatives
Example: Bis(2-aminoethyl)amine-thiourea derivatives. Structural Contrasts:
Research Findings :
Organophosphorus Compounds with Aminoethyl Groups
Examples :
Comparison :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


